

# nucleation and growth of Guinier-Preston zones in Al-Cu

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Nucleation and Growth of Guinier-Preston Zones in Al-Cu Alloys

Audience: Researchers, scientists, and materials development professionals.

## Executive Summary

The age-hardening of Aluminum-Copper (Al-Cu) alloys is a cornerstone of high-strength lightweight materials science, primarily driven by the controlled precipitation of copper-rich phases within the aluminum matrix. The initial stages of this process are dominated by the formation of coherent, nanoscale precipitates known as Guinier-Preston (GP) zones. These zones are critical as they create significant lattice strain, effectively impeding dislocation motion and leading to a substantial increase in alloy hardness and strength.[1][2] This guide provides a detailed examination of the thermodynamic principles, kinetic mechanisms, and microstructural evolution governing the nucleation and growth of GP zones in Al-Cu systems. It synthesizes quantitative data from the literature, outlines detailed experimental protocols for characterization, and provides visual models for key processes to offer a comprehensive resource for researchers in the field.

## Thermodynamic and Kinetic Principles

The formation of GP zones is a non-equilibrium process driven by the quenching of an Al-Cu alloy from a high-temperature single-phase solid solution to a lower temperature, creating a

supersaturated solid solution (SSSS).[3] The excess dissolved Cu atoms provide the chemical driving force for precipitation.

## The Precipitation Sequence

The decomposition of the SSSS in Al-Cu alloys follows a well-established multi-stage precipitation sequence, progressing from metastable phases to the stable equilibrium phase.[4] [5] Each subsequent phase nucleates at the expense of the previous, less stable one.

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## Driving Forces and Energy Considerations

The nucleation of a new phase is governed by the change in the system's Gibbs free energy ( $\Delta G$ ), which comprises a chemical free energy term ( $\Delta G_v$ ), an interfacial energy term ( $\gamma$ ), and a strain energy term ( $\Delta G_s$ ).[6]

- **Chemical Free Energy ( $\Delta G_v$ ):** This is the primary driving force, arising from the reduction in energy as the supersaturated matrix decomposes into a more stable two-phase mixture.
- **Interfacial Energy ( $\gamma$ ):** The creation of an interface between the precipitate and the matrix requires energy. GP zones, being fully coherent with the matrix, have very low interfacial energy, which facilitates their nucleation.
- **Strain Energy ( $\Delta G_s$ ):** Due to the size mismatch between the smaller Cu atoms and the larger Al atoms, the formation of Cu-rich GP zones introduces coherency strains in the surrounding lattice.[5] While this increases the energy barrier, it is also the primary mechanism for hardening.[7]

## The Role of Quenched-in Vacancies

The kinetics of GP zone formation, particularly at the low temperatures of natural or early artificial aging, are too rapid to be explained by equilibrium diffusion alone. The process is critically dependent on quenched-in vacancies.[8][9] During rapid cooling (quenching) from the solution treatment temperature, a high concentration of vacancies is trapped in the lattice. These vacancies are not in thermal equilibrium and greatly enhance the diffusivity of solute Cu

atoms, facilitating their clustering to form GP zones.[8][10] The binding energy between vacancies and Cu atoms further promotes this process.[10] The presence of vacancies is also believed to facilitate the structural transition from GP(I) to GP(II) zones.[8][11]

## Nucleation Mechanisms: A Duality

The precise mechanism for the formation of the initial GP(I) zones has been a subject of investigation, with two primary theories proposed:

- **Classical Nucleation and Growth:** This theory posits that zones form when random solute fluctuations reach a critical nucleus size, after which they grow by the diffusion of individual Cu atoms. This model involves overcoming a nucleation energy barrier.[3][12]
- **Spinodal Decomposition:** Some evidence suggests that GP(I) zones may form via spinodal decomposition, a barrierless transformation where any compositional fluctuation is unstable and grows, leading to a fine, interconnected microstructure.[5][6] This is supported by observations of diffuse interfaces between the zones and the matrix.[5]

## Structure and Morphology of GP Zones

GP zones evolve in structure and morphology as aging progresses.

- **GP(I) Zones:** These are the first structures to form. They consist of single-atom-thick platelets of nearly pure copper that substitute for Al atoms on the {100} matrix planes.[3][4] Their diameters are typically in the range of 4 to 10 nm.[4][5]
- **GP(II) Zones ( $\theta''$ ):** With further aging, GP(I) zones transition to the more stable GP(II) structure. A GP(II) zone is characterized by two layers of Cu atoms separated by three {100} Al planes.[3][13] This structure is also fully coherent with the matrix but creates a larger strain field, leading to increased hardness.

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## Quantitative Data Summary

The following tables summarize key quantitative parameters related to the formation and characteristics of GP zones in Al-Cu alloys as reported in the literature.

Parameter	Value / Range	Alloy System / Condition	Reference(s)
Apparent Activation Energy for GP Zone Growth	0.52 eV	Al-Cu binary alloy	[10][14]
GP(I) Zone Diameter	4 - 10 nm	General observation	[4][5][15]
4 - 5 nm	Al-1.7 at% Cu, aged at room temperature	[3]	
6 - 7 nm	Al-1.94 at% Cu, aged at 373 K (100 °C)	[3]	
GP(I) Zone Composition	40 - 100 at% Cu	Varies between zones	[4][5]
Nucleation Energy Barrier (GP1 & GP2)	~1.69 eV	Specific conditions in Al-1.7 at%Cu at 439 K	[3][12]

Table 1: Physical and Kinetic Parameters of GP Zones

Phase Transition	Activation Energy (kJ/mol)	Method / Notes	Reference(s)
GP Zone Precipitation	26	Non-isothermal Differential Thermal Analysis (DTA)	[16]
$\theta'$ and/or $\theta$ Formation	109	Non-isothermal DTA	[16]
$\theta'$ Precipitation	114	Differential Scanning Calorimetry (DSC)	[16]
$\theta$ Precipitation	330	DSC	[16]

Table 2: Activation Energies for Precipitation Events in Al-Cu

## Experimental Protocols for Characterization

The study of GP zones requires high-resolution techniques capable of resolving nanoscale, coherent structures. The primary methods are Transmission Electron Microscopy (TEM), Small-Angle X-ray Scattering (SAXS), and Atom Probe Tomography (APT).

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### Transmission Electron Microscopy (TEM)

TEM provides direct-space imaging of GP zones and their associated strain fields. High-Resolution TEM (HRTEM) can resolve the atomic planes, confirming the structure of GP(I) and GP(II) zones.<sup>[5][7]</sup>

Methodology:

- Sample Preparation:
  - Cut a thin (~300 μm) slice from the heat-treated Al-Cu sample using a low-speed diamond saw.
  - Mechanically grind the slice down to a thickness of ~100 μm using silicon carbide paper.
  - Punch out a 3 mm diameter disc from the thinned slice.
  - Further thin the disc center to perforation using twin-jet electropolishing. A common electrolyte is a solution of nitric acid in methanol (e.g., 1:3 ratio) cooled to approximately -25°C.
  - Alternatively, ion milling can be used for final thinning, which may be preferable for preserving surface structures.<sup>[17]</sup>
- Imaging:

- Insert the electron-transparent specimen into the TEM holder.
- Operate the microscope at a typical accelerating voltage of 200-300 kV.
- Use selected area electron diffraction (SAED) to orient the crystal to a specific zone axis (e.g.,  $\langle 100 \rangle$  or  $\langle 110 \rangle$ ) to view the GP zone platelets edge-on.
- Acquire bright-field and dark-field images to visualize strain contrast around the zones.
- Perform HRTEM imaging to directly visualize the atomic columns of Cu and Al, confirming the single-layer (GP-I) or double-layer (GP-II) structure.

## Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for obtaining statistically significant average information about precipitate size, shape, and volume fraction over a large sample volume.[\[18\]](#)[\[19\]](#)

Methodology:

- Sample Preparation:
  - Prepare a thin foil or disc from the heat-treated alloy, typically 0.1-0.5 mm in thickness. The surface should be polished to remove any oxides or deformation layers.
- Data Acquisition:
  - Utilize a high-intensity synchrotron X-ray source for sufficient flux through the metallic sample.[\[18\]](#)
  - Mount the sample in the beam path. For anisotropic precipitates like GP zones, sample rotation during acquisition is recommended to obtain an orientationally averaged scattering pattern.[\[20\]](#)
  - A monochromatic X-ray beam (e.g., energy of  $\sim 70$  keV) is passed through the sample.[\[18\]](#)
  - A 2D detector placed at a distance from the sample records the scattered X-ray intensity at very small angles (typically  $< 6^\circ$ ).[\[18\]](#)

- Data Analysis:
  - Correct the 2D scattering pattern for background and detector sensitivity.
  - Radially average the 2D pattern to produce a 1D plot of intensity ( $I$ ) versus the scattering vector ( $q$ ), where  $q = (4\pi/\lambda)\sin(\theta)$ .
  - Analyze the resulting  $I(q)$  curve. The Guinier approximation at low  $q$  values can be used to determine the average radius of gyration of the scattering particles (GP zones).
  - Fit the entire curve with models for discs or platelets to extract detailed size distributions and volume fractions.

## Atom Probe Tomography (APT)

APT is a unique technique that provides 3D atomic-scale chemical mapping, allowing for the precise determination of the composition of individual GP zones and the surrounding matrix.

[\[21\]](#)[\[22\]](#)

Methodology:

- Sample Preparation:
  - Cut a small rod (e.g., 0.5 x 0.5 x 10 mm) from the bulk alloy.
  - Use a two-step electropolishing procedure to sharpen the rod into a needle-shaped specimen with a tip radius of < 100 nm.
  - Alternatively, Focused Ion Beam (FIB) milling can be used to prepare site-specific tips.
- Data Acquisition:
  - Place the specimen in an ultra-high vacuum chamber and cool to cryogenic temperatures (~50 K).[\[23\]](#)
  - Apply a high DC voltage to the tip.

- Apply either high-voltage or laser pulses to trigger the field evaporation of individual atoms from the tip surface.
- The evaporated ions travel down a flight path to a position-sensitive detector.
- Data Reconstruction and Analysis:
  - The chemical identity of each ion is determined by its mass-to-charge ratio, calculated from its time-of-flight.
  - The original position of the atom on the tip surface is reconstructed based on its impact position on the detector.
  - This process is repeated for millions of atoms, building a 3D atom-by-atom reconstruction of the material.
  - Software is then used to visualize the 3D dataset, allowing for the isolation of GP zones (via iso-concentration surfaces) and the precise measurement of their composition, size, and morphology.[23]

## Conclusion

The nucleation and growth of Guinier-Preston zones are the foundational phenomena responsible for the age-hardening response of Al-Cu alloys. The process is a complex interplay of thermodynamics and vacancy-enhanced kinetics, resulting in the formation of coherent, nanoscale Cu-rich platelets. While the general precipitation sequence is well-understood, the specific nucleation mechanism remains an area of active research. A multi-technique approach, combining direct imaging with TEM, statistical analysis with SAXS, and atomic-scale chemical analysis with APT, is essential for a complete understanding. The detailed control over the size, density, and structure of these zones through careful thermomechanical processing remains the key to tailoring the mechanical properties of these critical engineering alloys.

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- To cite this document: BenchChem. [nucleation and growth of Guinier-Preston zones in Al-Cu]. BenchChem, [2025]. [Online PDF]. Available at:

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